molecular formula C13H24N6 B14150268 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole CAS No. 300804-01-7

5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole

Cat. No.: B14150268
CAS No.: 300804-01-7
M. Wt: 264.37 g/mol
InChI Key: MMEMZZTXJSJWHS-UHFFFAOYSA-N
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Description

5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole: is a complex organic compound that features a tetrazole ring substituted with a cyclododecylidenehydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole typically involves the reaction of cyclododecylidenehydrazine with a tetrazole precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazoles.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of novel organic molecules and as a building block for more complex structures.

Biology: In biological research, it may be used to study the interactions of tetrazole derivatives with biological macromolecules.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

  • 3-(2-cyclododecylidenehydrazinyl)-6-methyl-2H-1,2,4-triazin-5-one
  • 2-Cyclododecylidene-N-(2-methoxyethyl)hydrazinecarbothioamide
  • ethyl 4-[[2-(2-cyclododecylidenehydrazinyl)-2-oxoacetyl]amino]benzoate

Comparison: Compared to these similar compounds, 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole is unique due to its specific structural features and the presence of the tetrazole ring. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

300804-01-7

Molecular Formula

C13H24N6

Molecular Weight

264.37 g/mol

IUPAC Name

N-(cyclododecylideneamino)-2H-tetrazol-5-amine

InChI

InChI=1S/C13H24N6/c1-2-4-6-8-10-12(11-9-7-5-3-1)14-15-13-16-18-19-17-13/h1-11H2,(H2,15,16,17,18,19)

InChI Key

MMEMZZTXJSJWHS-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=NNC2=NNN=N2)CCCCC1

solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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